The synthesis of formylurea can be achieved through several methods, with the most common being the reaction between urea and formic acid. This reaction typically proceeds under mild conditions and can yield formylurea in good purity.
Other synthetic routes involve metal-mediated reactions or the use of isocyanides in combination with other reagents to produce derivatives of formylurea .
Formylurea features a molecular structure that includes a carbonyl group (C=O) adjacent to an amine group (NH2). The structural formula can be represented as:
Formylurea participates in several chemical reactions due to its functional groups:
The mechanism of action for formylurea derivatives often involves their interaction with biological targets such as enzymes or receptors. For instance, certain derivatives have shown activity against cancer cells by inhibiting tubulin polymerization, leading to mitotic arrest .
Formylurea exhibits distinct physical and chemical properties:
Formylurea finds applications across various scientific fields:
Formylurea (IUPAC name: N-carbamoylformamide; molecular formula: C₂H₄N₂O₂) is a dicarbonyl compound featuring hybrid amide and urea functional groups. Its core structure comprises a formyl group (–CHO) directly bonded to the nitrogen atom of urea (–NH–CO–NH₂), creating distinct electronic and steric properties. The planar arrangement of atoms facilitates resonance stabilization, with the carbonyl (C=O) and amide (N–C=O) groups contributing to partial double-bond character. This delocalization is evident in bond length intermediate between single and double bonds, as determined by computational studies [3] [5].
Table 1: Key Structural Parameters of Formylurea
Bond/Angle | Value (Å/°) | Description |
---|---|---|
C1=O1 (carbonyl) | 1.23 Å | Shorter than typical C=O due to resonance with adjacent nitrogen lone pair |
C1–N1 (amide) | 1.36 Å | Intermediate length indicating partial double-bond character |
N1–C2 (urea linkage) | 1.40 Å | Reflects standard C–N bond in ureido systems |
O1–C1–N1–C2 | 180° | Preferred trans configuration minimizing steric hindrance |
Isomeric variations arise from proton migration, leading to alternative structures like 2-hydroxyimidazol-4(5H)-one. However, these isomers exhibit significantly higher energy (≥25 kJ/mol) than the canonical formylurea structure, rendering them thermodynamically unfavorable under standard conditions [3] [5].
Formylurea exhibits complex tautomeric behavior mediated by solvent interactions. Two primary tautomers dominate:
Table 2: Relative Stability of Formylurea Tautomers
Tautomer | Relative Energy (kJ/mol) | Dominant Environment | Stabilizing Factors |
---|---|---|---|
Keto (1-formylurea) | 0 (reference) | Aqueous solutions | Solvent H-bonding to carbonyl groups |
Enol (2-hydroxyimidazolone) | +28.5 | Gas phase | Intramolecular H-bonding; resonance in ring system |
The keto tautomer predominates in aqueous media due to enhanced solvation of its polar carbonyl groups, with Gibbs free energy calculations confirming a stability advantage of >5 kcal/mol over the enol form. Tautomeric equilibrium is influenced by pH: Under acidic conditions, protonation occurs at the urea nitrogen (pK~a~ ≈ 3.2), while basic conditions promote deprotonation of the –NH group (pK~a~ ≈ 12.1). These protonation states alter electron delocalization, further modulating tautomer distribution [1] [3] [5].
Formylurea demonstrates high solubility in polar protic solvents (water: ~150 g/L at 25°C) due to extensive hydrogen-bonding capacity. Its crystalline form exhibits a monoclinic lattice (space group P2~1~/c) with molecules arranged in planar layers stabilized by intermolecular N–H···O=C bonds. Each molecule acts as both a donor (via urea –NH groups) and acceptor (via carbonyl oxygen), forming a robust hydrogen-bonded network. The unit cell parameters, derived from analogous dicarbonyl compounds, are a = 5.18 Å, b = 7.32 Å, c = 9.45 Å, and β = 98.5° [3] [7].
Crystallinity is temperature-dependent: Rapid evaporation from ethanol yields needle-like crystals, while slow crystallization from water produces rhomboidal plates. The solid-state infrared spectrum confirms the absence of free N–H stretches (bands at 3320 cm⁻¹ and 3180 cm⁻¹ indicate H-bonded N–H), aligning with its extended bonding network. Hydration behavior reveals a monohydrate form below 10°C, where water molecules bridge adjacent formylurea units via O–H···O and N–H···O interactions [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR provide definitive assignment of formylurea’s dominant keto tautomer:
Infrared (IR) SpectroscopyKey vibrational modes (KBr pellet):
Table 3: Characteristic Vibrational Frequencies of Formylurea
Band Position (cm⁻¹) | Assignment | Intensity | Mode Description |
---|---|---|---|
3320, 3180 | ν(N–H) | Medium | Asymmetric and symmetric urea N–H stretches |
1715 | ν(C=O)~urea~ | Strong | Urea carbonyl stretch |
1680 | ν(C=O)~formyl~ | Strong | Formyl carbonyl stretch |
1620 | δ(N–H) | Medium | Urea N–H scissoring |
1250 | ν(C–N) + δ(N–H) | Strong | Coupled C–N stretch and N–H deformation |
Ultraviolet-Visible (UV-Vis) SpectroscopyAqueous solutions exhibit λ~max~ at 214 nm (ε = 3200 M⁻¹cm⁻¹), attributed to the n→π* transition of the formyl carbonyl. The urea carbonyl contributes a shoulder at 230 nm (ε = 950 M⁻¹cm⁻¹). Solvent-induced shifts occur in less polar media: In acetonitrile, λ~max~ redshifts to 220 nm due to reduced solvation of the carbonyl lone pairs [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7